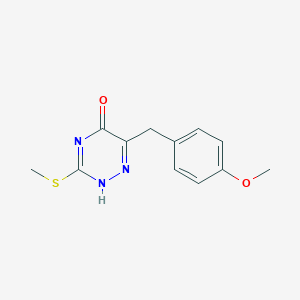

6-(4-METHOXYBENZYL)-3-(METHYLTHIO)-1,2,4-TRIAZIN-5(4H)-ONE

説明

特性

CAS番号 |

118740-03-7 |

|---|---|

分子式 |

C12H13N3O2S |

分子量 |

263.32 g/mol |

IUPAC名 |

6-[(4-methoxyphenyl)methyl]-3-methylsulfanyl-4H-1,2,4-triazin-5-one |

InChI |

InChI=1S/C12H13N3O2S/c1-17-9-5-3-8(4-6-9)7-10-11(16)13-12(18-2)15-14-10/h3-6H,7H2,1-2H3,(H,13,15,16) |

InChIキー |

VWXDPVPPRAPZAK-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)CC2=NNC(=NC2=O)SC |

異性体SMILES |

COC1=CC=C(C=C1)CC2=NNC(=NC2=O)SC |

正規SMILES |

COC1=CC=C(C=C1)CC2=NN=C(NC2=O)SC |

製品の起源 |

United States |

準備方法

Nucleophilic Substitution Using 4-Methoxybenzyl Halides

A widely reported method involves the alkylation of 3-mercapto-1,2,4-triazin-5(4H)-one precursors with 4-methoxybenzyl chloride or bromide. The reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) or acetone, with inorganic bases like anhydrous sodium carbonate facilitating deprotonation.

Example Protocol

-

Substrate Preparation : 3-Mercapto-1,2,4-triazin-5(4H)-one (1.0 mol) is suspended in acetone (500–600 mL per mole substrate).

-

Base Addition : Anhydrous sodium carbonate (1.6–2.1 mol) and potassium iodide (1–1.5 g per mole substrate) are introduced as a catalyst.

-

Alkylation : 4-Methoxybenzyl chloride (1.2–1.5 mol) is added dropwise at 20–30°C, followed by stirring for 4–5 hours.

-

Workup : Acetone is recovered via vacuum distillation, and the crude product is precipitated with ice-cold water, filtered, and dried under vacuum at 60°C.

Yield and Purity :

| Parameter | Value |

|---|---|

| Molar Yield | 85–93% |

| HPLC Purity | 96–97% |

| Reaction Temperature | 25–30°C |

This method mirrors the synthesis of analogous compounds, such as 4-amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5(4H)-one, where dimethyl sulfate serves as the methylating agent.

Condensation Reactions with Thiosemicarbazides

Alternative routes employ condensation between 4-methoxybenzyl-substituted thiosemicarbazides and α-keto esters or acids. For instance, refluxing 4-methoxybenzyl thiosemicarbazide with ethyl pyruvate in DMF at 110°C for 8 hours yields the triazinone core.

Critical Parameters :

-

Solvent : DMF enhances reaction homogeneity and thermal stability.

-

Catalyst : Potassium iodide (0.5–1.0 mol%) accelerates cyclization.

-

Temperature : Prolonged reflux (≥4 hours) ensures complete ring closure.

Advantages :

-

Avoids handling hazardous alkylating agents.

-

Enables modular substitution of the triazine ring.

Limitations :

-

Requires purification via column chromatography.

Optimization of Reaction Conditions

Solvent Selection

Acetone and DMF are the most effective solvents, balancing substrate solubility and reaction kinetics. Acetone permits milder temperatures (20–30°C), while DMF facilitates high-temperature condensations. Methanol and ethanol are unsuitable due to poor dissolution of 4-methoxybenzyl intermediates.

Temperature and Time

Optimal yields are achieved at 25–30°C for alkylation (4–5 hours) and 110°C for condensations (8 hours). Exceeding 30°C in alkylation leads to byproducts from over-methylation.

Analytical Validation and Quality Control

High-performance liquid chromatography (HPLC) with C18 columns and methanol-water mobile phases (65:35 v/v) is standard for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy confirms regioselectivity, with characteristic shifts observed at:

化学反応の分析

Types of Reactions

6-(4-Methoxybenzyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced forms.

Substitution: The methoxybenzyl and methylthio groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction can produce the corresponding thiol derivatives .

科学的研究の応用

Pharmacological Applications

The compound has been studied for its potential therapeutic effects, particularly as an anti-cancer agent and in the modulation of metabolic pathways.

1. Anti-Cancer Activity

Research has demonstrated that derivatives of triazine compounds exhibit inhibitory effects on various cancer cell lines. For instance, modifications to the triazine structure have been linked to enhanced potency against cancer cells by targeting specific molecular pathways involved in cell proliferation and survival. A study indicated that structural modifications at the methylthio position could influence the compound's interaction with enzymes critical for tumor growth .

2. Metabolic Regulation

The compound's ability to modulate nicotinamide adenine dinucleotide (NAD+) levels has been investigated, linking it to aging and metabolic diseases. Enhancements in NAD+ replenishment through such compounds suggest potential use as dietary supplements or therapeutic agents in age-related disorders .

Agricultural Applications

The compound has also shown promise in agricultural settings, particularly as a pesticide or herbicide.

1. Herbicidal Activity

Triazine derivatives are known for their herbicidal properties. Research indicates that 6-(4-methoxybenzyl)-3-(methylthio)-1,2,4-triazine-5(4H)-one can inhibit specific enzymes involved in plant growth, thereby serving as an effective herbicide. Its application could lead to increased crop yields by controlling weed growth without harming the crops themselves.

Material Science Applications

In addition to biological applications, this compound has potential uses in material science.

1. Synthesis of Functional Materials

The unique chemical structure allows for the synthesis of novel materials with specific electronic or optical properties. The incorporation of triazine rings into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for various industrial applications.

Case Studies and Research Findings

A detailed examination of recent studies provides insights into the efficacy and potential applications of this compound:

作用機序

The mechanism of action of 6-(4-methoxybenzyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

類似化合物との比較

Comparison with Similar Compounds

The structural and functional similarities and differences between 6-(4-methoxybenzyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one and related triazinone derivatives are summarized below:

Table 1: Structural and Functional Comparison of Triazinone Derivatives

Key Differences and Implications

Methylthio (-SMe) vs. Amino (-NH₂): Metribuzin’s amino group at position 4 increases hydrogen-bonding capacity, influencing soil adsorption and herbicidal potency .

Toxicity and Environmental Impact: Metribuzin exhibits moderate mammalian toxicity (LD₅₀: 1280 mg/kg in rats) due to its amino group, whereas ethyl metribuzin’s ethylthio substitution reduces acute toxicity . The target compound’s environmental persistence remains unstudied, but its methoxybenzyl group may degrade slower than metribuzin’s tert-butyl chain .

Synthetic Accessibility :

- Compounds with thienylvinyl substituents (e.g., ) require multistep syntheses involving thiophene intermediates, whereas methoxybenzyl derivatives may be synthesized via simpler benzylation reactions .

Notes

- Structural-Activity Relationships (SAR): The herbicidal potency of triazinones correlates with electron-withdrawing substituents at position 3 (e.g., -SMe) and bulky groups at position 6 (e.g., tert-butyl or methoxybenzyl) .

- Unresolved Questions : The target compound’s herbicidal efficacy, metabolic pathways, and ecotoxicological profile require empirical validation.

- Contradictions : reports ethyl metribuzin’s lower toxicity compared to metribuzin, but this may vary across species and exposure routes.

生物活性

6-(4-Methoxybenzyl)-3-(methylthio)-1,2,4-triazine-5(4H)-one is a compound belonging to the triazine family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Name : 6-(4-Methoxybenzyl)-3-(methylthio)-1,2,4-triazine-5(4H)-one

- Molecular Formula : C12H12N4OS

- Molecular Weight : 252.31 g/mol

The compound features a triazine ring with a methoxybenzyl group and a methylthio substituent, which may contribute to its biological properties.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of triazine derivatives. Compounds with similar structures have demonstrated significant free radical scavenging abilities. For instance, in DPPH and ABTS assays, triazole derivatives showed IC50 values comparable to standard antioxidants like ascorbic acid . While specific data for 6-(4-methoxybenzyl)-3-(methylthio)-1,2,4-triazine-5(4H)-one is limited, its structural similarity suggests potential antioxidant properties.

Antimicrobial Activity

Triazine compounds are known for their antimicrobial properties. Research indicates that derivatives can exhibit activity against various bacterial strains. For example, studies on related triazole compounds revealed effective antibacterial action against Gram-positive and Gram-negative bacteria . The mechanism often involves interference with bacterial enzyme targets through molecular docking studies that suggest strong binding affinities.

Anticancer Potential

The anticancer properties of triazine derivatives have been extensively studied. Compounds similar to 6-(4-methoxybenzyl)-3-(methylthio)-1,2,4-triazine-5(4H)-one have shown efficacy in inhibiting cancer cell proliferation through various pathways. For example, some triazole derivatives have been reported to induce apoptosis in cancer cells by activating caspase pathways . The specific anticancer activity of this compound requires further investigation but aligns with the established activity of its analogs.

The biological effects of 6-(4-methoxybenzyl)-3-(methylthio)-1,2,4-triazine-5(4H)-one can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cell signaling and metabolism.

- Radical Scavenging : The presence of functional groups like methoxy and methylthio may enhance the compound's ability to neutralize free radicals.

- Cell Cycle Interference : Some triazine derivatives disrupt the cell cycle in cancer cells, leading to reduced proliferation rates.

Case Studies and Research Findings

- Antioxidant Study : A study evaluating various triazole derivatives found that those with methoxy substitutions exhibited enhanced antioxidant activity compared to their unsubstituted counterparts .

- Antimicrobial Efficacy : In vitro tests on related compounds showed significant antimicrobial activity against E. coli and Staphylococcus aureus, suggesting similar potential for 6-(4-methoxybenzyl)-3-(methylthio)-1,2,4-triazine-5(4H)-one .

- Anticancer Research : A recent investigation into triazole-based drugs indicated that they could effectively inhibit tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways .

Q & A

Q. What are the recommended synthetic routes for 6-(4-methoxybenzyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one, and what optimization strategies address low yields in nucleophilic substitution steps?

Methodological Answer: The synthesis typically involves nucleophilic substitution reactions on triazine scaffolds. For example, describes a method using 2,4,6-trichlorotriazine as a precursor, where substituents like 4-methoxyphenol are introduced via stepwise substitutions. Key strategies to optimize yields include:

- Temperature control : Maintain 0–5°C during initial substitutions to prevent side reactions.

- Solvent selection : Use polar aprotic solvents (e.g., THF or DMF) to stabilize intermediates.

- Catalysis : Add catalytic amounts of DMAP to enhance reactivity in aromatic substitutions .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound, particularly the methoxybenzyl and methylthio groups?

Methodological Answer:

- NMR Spectroscopy : H NMR can confirm the methoxybenzyl group (δ 3.8–4.0 ppm for OCH) and methylthio group (δ 2.5–2.7 ppm for SCH). C NMR distinguishes aromatic carbons (110–160 ppm) and thiomethyl carbons (15–20 ppm) .

- HPLC-MS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H] at m/z 305.1) and purity (>95%) .

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this triazinone derivative?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level is widely used to:

- Calculate Mulliken charges to identify nucleophilic/electrophilic sites (e.g., sulfur in methylthio groups).

- Simulate IR spectra for comparison with experimental data .

- Predict HOMO-LUMO gaps to assess stability (e.g., gaps <4 eV suggest high reactivity) .

Advanced Research Questions

Q. What experimental designs are appropriate to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

Methodological Answer:

- Dose-response assays : Use MIC (Minimum Inhibitory Concentration) tests across multiple strains (e.g., Gram-positive vs. Gram-negative bacteria) to quantify activity thresholds .

- Structural analogs : Compare with derivatives (e.g., replacing methoxybenzyl with halogenated benzyl groups) to isolate substituent effects .

- Metabolite analysis : Employ LC-MS to detect degradation products that may explain false negatives .

Q. How can researchers design derivatives of this compound to enhance selectivity for specific enzymatic targets (e.g., kinases or proteases)?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to screen derivatives against target proteins (e.g., EGFR kinase). Focus on substituents that form hydrogen bonds (e.g., –NH) or hydrophobic interactions (e.g., tert-butyl groups) .

- QSAR modeling : Corporate Hammett constants (σ) for substituents to predict electronic effects on binding affinity .

Q. What methodologies address stability challenges (e.g., hydrolysis of the triazinone ring) under physiological conditions?

Methodological Answer:

- pH stability studies : Use phosphate buffers (pH 2–10) to identify degradation hotspots. For example, triazinones are prone to hydrolysis at pH >8, requiring formulation with enteric coatings .

- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC .

Q. How can mixed-methods approaches (e.g., combining in vitro and computational data) improve mechanistic understanding of this compound’s activity?

Methodological Answer:

- Integrated workflows : Pair MD simulations (e.g., GROMACS) with cell-based assays to validate binding modes. For example, simulate ligand-receptor dynamics and correlate with IC values from kinase inhibition assays .

- Data triangulation : Use PCA (Principal Component Analysis) to identify key variables (e.g., substituent polarity, logP) driving bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。